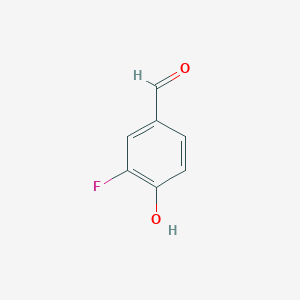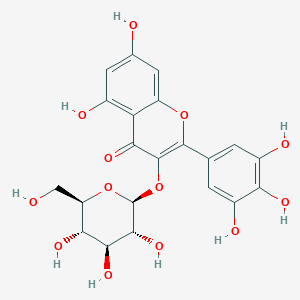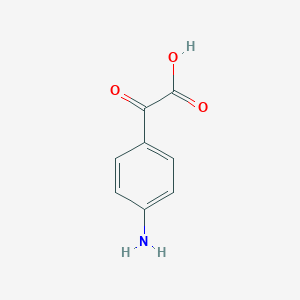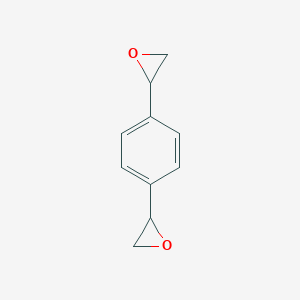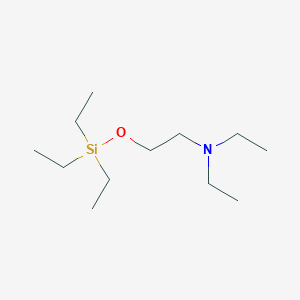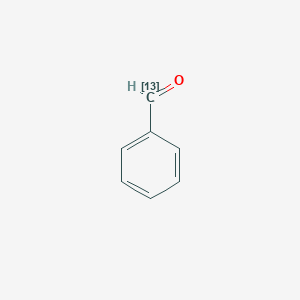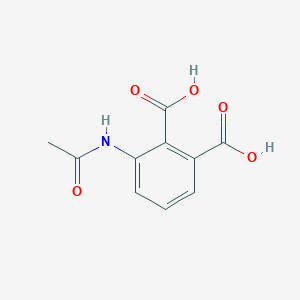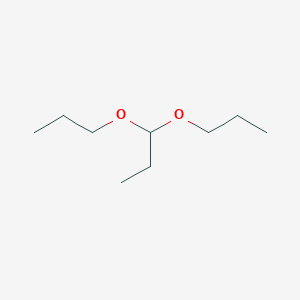
Propane, 1,1-dipropoxy-
Vue d'ensemble
Description
“Propane, 1,1-dipropoxy-” is a chemical compound with the formula C9H20O2 . It is also known as Propionaldehyde, dipropyl acetal . The molecular weight of this compound is 160.2539 .
Molecular Structure Analysis
The molecular structure of “Propane, 1,1-dipropoxy-” consists of 9 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . It contains a total of 30 bonds, including 10 non-H bonds, 7 rotatable bonds, and 2 aliphatic ethers .Chemical Reactions Analysis
The interaction of 1-propoxy-2-propanol with amines in binary liquid mixtures and the resulting thermodynamic properties could provide a basis for understanding the reactivity and interaction of “Propane, 1,1-dipropoxy-” with other chemicals.Physical And Chemical Properties Analysis
The physical solvent properties of 1,2,3-Trimethoxypropane for CO2 absorption, including its density, viscosity, and vapor pressure, could be indicative of the properties that “Propane, 1,1-dipropoxy-” might exhibit under similar conditions.Applications De Recherche Scientifique
Application in Influenza A Detection
Specific Scientific Field
This application falls under the field of Medical Diagnostics .
Summary of the Application
1,1-Dipropoxypropane has been identified as one of the six volatile organic compounds (VOCs) in breath that could be related to the progression of Influenza A infection . This suggests that breath analysis, which is completely non-invasive, could be used for large scale screening purposes .
Methods of Application or Experimental Procedures
Breath VOC profiles of swine were analyzed longitudinally during a complete infection cycle with Influenza A . The breath VOCs were pre-concentrated by means of needle trap micro-extraction and analysed by gas chromatography mass spectrometry .
Results or Outcomes
As early as on day four after inoculation, when animals were tested positive for Influenza A, differentiation between control and infected animals was possible . This suggests that VOC based information on virus infection could enable early detection of Influenza A .
Application in Organic Templating and Material Science
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Propane derivatives, such as Propane-1,3-diammonium gallium phosphate diphosphate, are used in organic templating. They form anionic chains linked by octahedra and tetrahedral units, which are useful in material science applications.
Methods of Application or Experimental Procedures
The specific methods of application for 1,1-Dipropoxypropane in this context are not explicitly mentioned in the sources. However, the general process for growing inorganic nanocrystals via self-assembled organic templates typically follows four steps :
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the sources. However, the use of organic templates in material science has been shown to achieve desired shape, size, and ultimately properties of inorganic nanocrystals .
Application in Chemical Synthesis
Specific Scientific Field
This application falls under the field of Chemical Synthesis .
Summary of the Application
While specific details about the use of 1,1-Dipropoxypropane in chemical synthesis are not readily available, it’s known that propane derivatives are often used as intermediates in various chemical reactions .
Methods of Application or Experimental Procedures
The specific methods of application for 1,1-Dipropoxypropane in this context are not explicitly mentioned in the sources. However, in general, propane derivatives can be used in a variety of chemical reactions, including condensation, substitution, and addition reactions .
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the sources. However, the use of propane derivatives in chemical synthesis can lead to the production of a wide range of organic compounds .
Application in Environmental Science
Specific Scientific Field
This application falls under the field of Environmental Science .
Summary of the Application
1,1-Dipropoxypropane has been identified as one of the chemicals released from single-use low-density polyethylene plastic bags . This suggests that it could potentially contribute to environmental pollution .
Methods of Application or Experimental Procedures
The chemicals released from single-use plastic bags were determined by Gas Chromatography-Mass Spectrometry (GC-MS) with the National Institute of Standard and Technology (NIST) library .
Results or Outcomes
The GC-MS results showed that 1,1-dipropoxypropane was one of the chemicals released from the plastic bags . This suggests that single-use plastic bags could potentially release toxic chemicals into the environment .
Application in Food Industry
Specific Scientific Field
This application falls under the field of Food Industry .
Summary of the Application
While specific details about the use of 1,1-Dipropoxypropane in the food industry are not readily available, it’s known that propane derivatives are often used in various food processing techniques .
Methods of Application or Experimental Procedures
The specific methods of application for 1,1-Dipropoxypropane in this context are not explicitly mentioned in the sources. However, in general, propane derivatives can be used in a variety of food processing techniques, including high-pressure processing (HPP) to maintain the nutritional and sensory properties of the food to a possible extent .
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the sources. However, the use of propane derivatives in food processing can lead to the production of high-quality, additive-free, ready-to-consume (RTC), healthy fruit and vegetable products resembling fresh-like sensory nature .
Application in Cosmetics Industry
Specific Scientific Field
This application falls under the field of Cosmetics Industry .
Summary of the Application
While specific details about the use of 1,1-Dipropoxypropane in the cosmetics industry are not readily available, it’s known that propane derivatives are often used in various cosmetic formulations .
Methods of Application or Experimental Procedures
The specific methods of application for 1,1-Dipropoxypropane in this context are not explicitly mentioned in the sources. However, in general, propane derivatives can be used in a variety of cosmetic formulations, including skin care nanocosmetics, hair dyes, and other personal care products .
Results or Outcomes
The outcomes of this application are not explicitly mentioned in the sources. However, the use of propane derivatives in cosmetic formulations can lead to the production of high-quality, additive-free, ready-to-use (RTU), healthy skin and hair care products .
Orientations Futures
The direct formation of propene from propane is a well-established commercial process, which on the basis of energy consumption, is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . As the development of technologies to produce renewable “green” propane are gaining traction, new catalytic processes will provide the platform to produce green propene . This could potentially open up new avenues for the use of “Propane, 1,1-dipropoxy-” in the future.
Propriétés
IUPAC Name |
1,1-dipropoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-4-7-10-9(6-3)11-8-5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDYONASNONTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(CC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334585 | |
| Record name | Propane, 1,1-dipropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dipropoxypropane | |
CAS RN |
4744-11-0 | |
| Record name | 1,1-Dipropoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1-dipropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4744-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



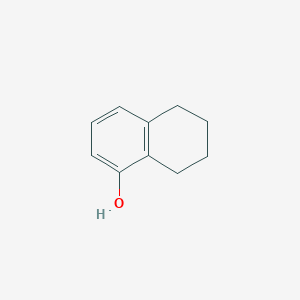
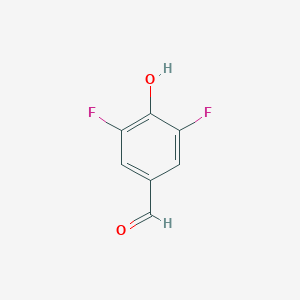
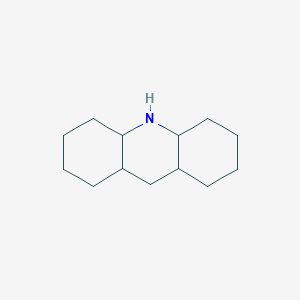

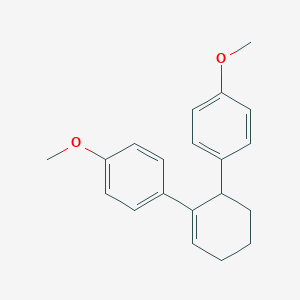
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

